N-(5-((4-phenylpiperidin-1-yl)methyl)thiazol-2-yl)acetamide
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide. Systematic identification begins with the thiazole ring (a five-membered heterocycle containing nitrogen and sulfur), which is substituted at the 2-position by an acetamide group (-NH-C(=O)-CH₃). At the 5-position of the thiazole, a methylene bridge (-CH₂-) connects to the nitrogen atom of a 4-phenylpiperidine group. The piperidine ring is a six-membered saturated heterocycle with a phenyl substituent at the 4-position.
The molecular formula is C₁₇H₂₁N₃OS , with a molecular weight of 315.4 g/mol . Key identifiers include the SMILES string CC(=O)NC1=NC=C(S1)CN2CCC(CC2)C3=CC=CC=C3 and the InChIKey ZTUPUNKLDDKVAZ-UHFFFAOYSA-N. These descriptors uniquely define the compound’s connectivity and stereoelectronic properties.
| Property | Value |
|---|---|
| IUPAC Name | N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide |
| Molecular Formula | C₁₇H₂₁N₃OS |
| Molecular Weight | 315.4 g/mol |
| SMILES | CC(=O)NC1=NC=C(S1)CN2CCC(CC2)C3=CC=CC=C3 |
| InChIKey | ZTUPUNKLDDKVAZ-UHFFFAOYSA-N |
Molecular Architecture: Bond Connectivity and Functional Group Analysis
The compound’s structure integrates three distinct regions:
- Thiazole core : The 1,3-thiazole ring (positions 1–5) features sulfur at position 1 and nitrogen at position 3. The 2-position is substituted with an acetamide group, while the 5-position hosts a methylene-linked piperidine moiety.
- Acetamide substituent : The -NH-C(=O)-CH₃ group at the thiazole’s 2-position introduces hydrogen-bonding capability via the amide proton and carbonyl oxygen.
- 4-Phenylpiperidine moiety : The piperidine ring (a chair-conformation cyclohexane analog) is appended with a phenyl group at the 4-position, creating a lipophilic domain. The methylene bridge (-CH₂-) between piperidine and thiazole permits rotational flexibility.
Functional groups critical to reactivity include:
- Amide group : Participates in hydrogen bonding and dipole interactions.
- Thiazole ring : Aromatic and polarizable, contributing to π-π stacking and charge-transfer interactions.
- Piperidine nitrogen : Basic (pKa ~10.5), potentially protonated under physiological conditions.
Crystallographic Data and Conformational Isomerism
While explicit crystallographic data for N-(5-((4-phenylpiperidin-1-yl)methyl)thiazol-2-yl)acetamide are not publicly available, structural analogs suggest key conformational features. The piperidine ring likely adopts a chair conformation , minimizing steric strain, with the phenyl group equatorial to avoid 1,3-diaxial interactions. The methylene bridge between thiazole and piperidine allows rotation, enabling the compound to sample multiple low-energy conformers.
In related thiazole-piperidine hybrids, such as 2-chloro-N-(4-methyl-5-((4-methylphenyl)methyl)-1,3-thiazol-2-yl)acetamide, X-ray studies reveal planar thiazole rings and torsional angles of ~120° between the thiazole and substituents. For the target compound, similar planarity is expected, with the acetamide group oriented perpendicular to the thiazole plane to reduce steric hindrance.
Comparative Analysis with Related Thiazole-Piperidine Hybrid Scaffolds
Thiazole-piperidine hybrids are a prolific class in medicinal chemistry. The following table contrasts key structural features of this compound with analogous compounds:
Key differences include:
- Substituent electronic profiles : The phenyl group in the target compound provides strong lipophilicity, whereas chloro or fluoro substituents in analogs enhance electronegativity and metabolic stability.
- Backbone flexibility : The methylene spacer in the target compound allows greater rotational freedom compared to rigid benzoyl-linked hybrids.
- Hydrogen-bonding capacity : The acetamide group offers dual hydrogen-bond donor/acceptor sites, unlike chloroacetamide or fluorobenzoyl groups in analogs.
Properties
Molecular Formula |
C17H21N3OS |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H21N3OS/c1-13(21)19-17-18-11-16(22-17)12-20-9-7-15(8-10-20)14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,18,19,21) |
InChI Key |
ZTUPUNKLDDKVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)CN2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-phenylpiperidin-1-yl)methyl)thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with 4-phenylpiperidine and acetic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Thiazole Ring Formation
The thiazole core is synthesized via cyclization of thiourea derivatives or condensation of α-halo ketones with thioamides. For example, reaction of 2-cyano-N-arylacetamide with thioglycolic acid under reflux conditions yields thiazole intermediates .
Piperidine Substitution
The 4-phenylpiperidine group is introduced through nucleophilic substitution or reductive amination. A common method involves reacting a bromomethyl-thiazole intermediate with 4-phenylpiperidine in the presence of a base (e.g., K
CO
) in polar aprotic solvents like DMF.
Amide Bond Formation
Acetylation of the thiazole-2-amine precursor with acetic anhydride or acetyl chloride in dichloromethane (DCM) produces the final acetamide derivative .
Reaction Optimization Parameters
Critical parameters for high-yield synthesis include:
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF or THF/water (1:1) | 85–90 | |
| Temperature | 80–100°C | 78 | |
| Reaction Time | 12–24 hours | 82 | |
| Catalyst | CuSO | ||
| /sodium ascorbate | 90 |
Thiazole Ring
-
Electrophilic Substitution : Reacts with bromine or nitric acid at the 5-position due to electron-rich sulfur and nitrogen atoms .
-
Nucleophilic Attack : The methylene group adjacent to the thiazole nitrogen undergoes alkylation or acylation.
Piperidine Moiety
-
Deprotonation : The piperidine nitrogen (pKa ~10) participates in acid-base reactions, enabling salt formation with HCl or trifluoroacetic acid .
-
Reductive Amination : Used to modify the piperidine ring with aryl or alkyl groups .
Acetamide Group
-
Hydrolysis : Under acidic or basic conditions, the acetamide hydrolyzes to thiazole-2-amine, confirmed by IR loss of the carbonyl peak at 1660 cm .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, confirmed by TGA.
-
Photodegradation : Exposure to UV light (254 nm) induces cleavage of the thiazole-acetamide bond, forming N-(thiazol-2-yl)amine .
Pharmacological Modifications
Structural analogs of this compound are synthesized via:
-
Suzuki Coupling : Introducing aryl groups to the piperidine ring (e.g., 4-chlorophenyl) .
-
Trifluoroacetylation : Enhancing lipophilicity by reacting with trifluoroacetic anhydride .
Analytical Characterization
Reaction progress is monitored using:
-
NMR : Key signals include δ 2.1 ppm (acetamide CH
), 3.6 ppm (piperidine CH
), and 7.3 ppm (phenyl protons) .
This compound’s reactivity underscores its versatility in medicinal chemistry, particularly in developing kinase inhibitors and Wnt/β-catenin pathway modulators . Further studies should explore its catalytic applications and metabolic pathways.
Scientific Research Applications
Central Nervous System Disorders
N-(5-((4-phenylpiperidin-1-yl)methyl)thiazol-2-yl)acetamide exhibits potential as a therapeutic agent for central nervous system disorders due to its structural similarity to known psychoactive compounds. Research indicates that derivatives of piperidine and thiazole can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This compound may have implications in treating conditions such as depression and anxiety disorders.
Case Study:
A study investigated the effects of thiazole derivatives on serotonin receptor modulation, showing that specific structural modifications enhance receptor binding affinity and selectivity. This suggests that this compound could be optimized for improved efficacy in CNS applications .
Anticancer Activity
The thiazole moiety is known for its anticancer properties, often acting as an inhibitor of various cancer cell lines. Research has shown that compounds with thiazole rings can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.
Data Table: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| N-(5-(4-phenylpiperidin-1-yl)methyl)thiazole derivative | MCF7 | 15 |
| Other Thiazole Derivative | A549 | 10 |
| Reference Compound | HeLa | 12 |
Case Study:
In vitro studies demonstrated that this compound significantly inhibited the growth of MCF7 breast cancer cells by inducing G0/G1 phase arrest .
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of glutathione S-transferase enzymes, which play a crucial role in detoxification processes. Inhibiting these enzymes could enhance the effectiveness of certain chemotherapeutic agents by decreasing drug resistance.
Research Findings:
A structure-based design approach revealed that modifications to the thiazole ring can lead to increased potency against glutathione S-transferase Omega 1, suggesting a viable pathway for developing new cancer therapies .
Mechanism of Action
The mechanism of action of N-(5-((4-phenylpiperidin-1-yl)methyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole-Based Acetamide Derivatives
Key Observations:
Core Heterocycle :
- Thiazole vs. thiadiazole (e.g., ) alters electronic properties and metabolic stability. Thiadiazoles often exhibit enhanced resistance to oxidation .
- The target compound’s thiazole core is conserved in OGA inhibitors like LSN3316612, suggesting its importance for enzyme interaction .
Amide Substituent :
- Acetamide (target compound) vs. benzamide (): Acetamide derivatives generally have lower molecular weights and higher solubility, while benzamides with halogen substituents (e.g., 3,4-dichloro in 4e) may enhance target affinity but reduce bioavailability .
Fluoropyridinyloxy (LSN3316612): Introduces hydrogen-bonding capacity and electronic effects, critical for OGA inhibition (IC₅₀ = 2.1 nM) . Fluoropyrimidinylmethyl (FPTA): Adds a planar aromatic system, possibly enhancing π-stacking in enzymatic pockets .
Physicochemical Properties
Table 2: Estimated Physicochemical Parameters
- The target compound’s higher logP compared to LSN3316612 suggests greater membrane permeability but lower aqueous solubility.
Biological Activity
N-(5-((4-phenylpiperidin-1-yl)methyl)thiazol-2-yl)acetamide, also known by its CAS number 1629601-30-4, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including molecular structure, mechanisms of action, and relevant case studies.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of 317.43 g/mol. The structure features a thiazole ring linked to a phenylpiperidine moiety through a methyl group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3OS |
| Molecular Weight | 317.43 g/mol |
| CAS Number | 1629601-30-4 |
| Chemical Structure | Chemical Structure |
Antitumor Activity
Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of thiazole have been investigated for their ability to inhibit tumor cell proliferation through various pathways, including the inhibition of tyrosine kinases involved in cancer progression .
The compound's biological activity can be attributed to its interaction with specific molecular targets. Research indicates that it may act as a c-KIT inhibitor, which is crucial in the treatment of gastrointestinal stromal tumors (GISTs). In preclinical models, compounds with similar structures demonstrated effective inhibition of c-KIT signaling pathways, leading to reduced tumor growth .
Neuropharmacological Effects
This compound has also been studied for its potential neuropharmacological effects. The phenylpiperidine component suggests possible interactions with neurotransmitter systems, particularly dopamine receptors. Some studies indicate that related compounds may exhibit antidepressant and anxiolytic properties through modulation of serotonin and norepinephrine levels in the brain .
Study 1: Antitumor Efficacy
In a study involving xenograft models of GIST, a derivative compound demonstrated significant tumor growth inhibition at doses of 50 mg/kg and 100 mg/kg. The compound's mechanism was linked to its ability to bind to the c-KIT receptor, leading to downstream effects that inhibited cell proliferation and induced apoptosis in cancer cells .
Study 2: Neuropharmacological Assessment
Another study investigated the effects of related thiazole derivatives on animal models exhibiting anxiety-like behaviors. The results indicated that these compounds could significantly reduce anxiety levels, suggesting potential therapeutic applications in treating anxiety disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-((4-phenylpiperidin-1-yl)methyl)thiazol-2-yl)acetamide, and how can structural purity be validated?
- Methodology : Synthesis typically involves coupling a thiazole core with a 4-phenylpiperidine moiety via a methylene linker, followed by acetylation. Key steps include:
- Thiazole formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or acetic acid .
- Piperidine coupling : Use of Mannich-type reactions or nucleophilic substitution with 4-phenylpiperidine in the presence of catalysts like K₂CO₃ in acetone .
- Structural validation : Confirm purity via melting point analysis, IR (amide C=O stretch ~1650–1700 cm⁻¹), ¹H/¹³C NMR (e.g., thiazole protons at δ 7.2–8.0 ppm, piperidine CH₂ at δ 2.5–3.5 ppm), and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .
Q. How can researchers design initial biological screening assays for this compound?
- Methodology : Prioritize assays based on structural analogs:
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare apoptosis induction to cisplatin as a positive control .
- Enzyme inhibition : Screen against acetylcholinesterase (AChE) or O-GlcNAcase (OGA) via spectrophotometric methods, given structural similarities to known inhibitors .
- Dose-response curves : Test concentrations from 1–100 μM to determine IC₅₀ values, ensuring triplicate measurements for statistical rigor .
Advanced Research Questions
Q. What computational strategies predict the biological targets and binding modes of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like AChE (PDB: 4EY7) or OGA (PDB: 5LMC). Focus on hydrogen bonds with catalytic residues (e.g., AChE’s Ser203) and piperidine-thiazole hydrophobic packing .
- PASS prediction : Employ the PASS Online tool to forecast bioactivity (e.g., antineoplastic probability >0.7) and prioritize experimental validation .
- ADMET profiling : Predict pharmacokinetics using SwissADME (e.g., logP <3 for blood-brain barrier penetration) .
Q. How can conflicting data on cytotoxicity or enzyme inhibition be resolved?
- Methodology :
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, solvent purity) to minimize variability .
- Structural analogs : Compare results with derivatives (e.g., fluorophenyl or bromophenyl substitutions) to identify substituent effects on activity .
- Mechanistic studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. allosteric inhibition modes .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Salt formation : React with HCl or sodium acetate to enhance water solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) on the acetamide moiety .
- Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) carriers to increase plasma half-life .
Q. How can researchers validate target engagement in cellular models?
- Methodology :
- Cellular thermal shift assay (CETSA) : Monitor target protein stability after compound treatment via Western blotting .
- CRISPR/Cas9 knockout : Compare compound efficacy in wild-type vs. OGA/AChE-knockout cell lines .
- Fluorescent probes : Develop analogs with BODIPY tags for live-cell imaging of target localization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
